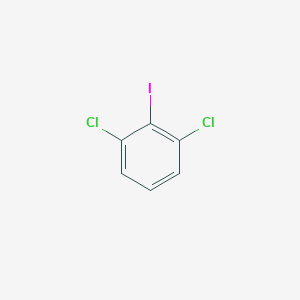

1,3-Dichloro-2-iodobenzene

描述

属性

IUPAC Name |

1,3-dichloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGXSFTXBOKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172818 | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-28-5 | |

| Record name | 1,3-Dichloro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019230285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dichloro 2 Iodobenzene and Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing halogenated aromatic compounds provide foundational routes to 1,3-dichloro-2-iodobenzene. These pathways often involve direct halogenation of precursors or substitution reactions on a pre-functionalized benzene (B151609) ring.

Direct iodination of an aromatic ring is a common strategy for introducing an iodine atom. However, molecular iodine (I₂) is a relatively weak electrophile, often requiring an oxidizing agent to facilitate the reaction and to remove the hydrogen iodide (HI) byproduct, which can inhibit the reaction. babafaridgroup.edu.in

Various reagent systems have been developed for the electrophilic iodination of aromatic compounds. These systems typically generate a more potent iodinating species in situ. For instance, a mixture of iodic acid (HIO₃), acetic acid (AcOH), acetic anhydride (B1165640) (Ac₂O), and concentrated sulfuric acid can effectively iodinate deactivated arenes. nih.gov The reaction proceeds by forming a potent iodine(V) intermediate, which is then reduced to yield the final iodoarene. nih.gov Another effective system for iodinating a range of substrates, including those sensitive to acid, involves using molecular iodine with nitric acid (HNO₃) as the oxidant in an acetic acid solvent, leading to high yields at room temperature. babafaridgroup.edu.in

The direct iodination of 1,3-dichlorobenzene (B1664543) would be expected to yield a mixture of isomers. The chlorine atoms are ortho-, para-directing but deactivating. The position between the two chlorine atoms (C2) is sterically hindered and electronically deactivated. Therefore, direct iodination tends to favor substitution at the C4 and C6 positions, making the synthesis of the C2 isomer (this compound) by this method challenging and generally low-yielding without specific directing strategies.

| Iodinating System | Components | General Applicability | Reference |

| Iodic Acid System | HIO₃/AcOH/Ac₂O/conc. H₂SO₄ | Effective for deactivated arenes | nih.gov |

| Nitric Acid System | I₂/HNO₃/AcOH | Effective for various substrates, including acid-sensitive ones | babafaridgroup.edu.in |

| Silver Salt System | Ag₂SO₄/I₂ | Used for iodination of chlorinated phenols, anisoles, and anilines | nih.gov |

This table presents general iodination systems; specific application to 1,3-dichlorobenzene for 2-iodo isomer synthesis requires further optimization.

Substitution reactions, particularly those involving diazotization-iodination of an amino group (a Sandmeyer-type reaction), provide a more reliable and regioselective route to specific isomers of haloarenes. youtube.comgoogle.com This approach involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

To synthesize this compound via this method, the required precursor is 2,6-dichloroaniline (B118687). The synthesis pathway is as follows:

Nitration: 1,3-Dichlorobenzene is nitrated to form 1,3-dichloro-2-nitrobenzene. This step can be challenging regarding regioselectivity. A more common route to the precursor starts with 2,6-dichloroaniline itself.

Preparation of 2,6-dichloroaniline: This aniline (B41778) derivative is a key starting material. It can be prepared from various methods, including the reduction of 2,6-dichloronitrobenzene. orgsyn.orgwikipedia.org

Diazotization: 2,6-Dichloroaniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt (2,6-dichlorobenzenediazonium chloride).

Iodination: The diazonium salt solution is then treated with an iodide salt, typically potassium iodide (KI), to replace the diazonium group with iodine, yielding this compound.

This multi-step pathway, while longer than direct halogenation, offers excellent control over the final position of the iodine atom, making it a preferred method for obtaining the pure this compound isomer.

| Step | Precursor | Reagents | Product |

| 1 | 2,6-Dichloroaniline | NaNO₂, HCl (aq) | 2,6-Dichlorobenzenediazonium chloride |

| 2 | 2,6-Dichlorobenzenediazonium chloride | KI (aq) | This compound |

This table outlines the key steps of the Sandmeyer-type reaction for the synthesis of this compound.

Novel and Emerging Synthetic Routes

Modern synthetic chemistry focuses on developing methods that offer higher efficiency, selectivity, and sustainability. For the synthesis of this compound, this translates to strategies that can selectively introduce iodine at the sterically hindered C2 position and protocols that utilize catalytic systems to minimize waste and improve reaction conditions.

Achieving regioselectivity in the halogenation of substituted benzenes is a significant synthetic challenge. Several advanced methods aim to control the position of iodination. The use of silver salts in combination with iodine has been shown to offer high regioselectivity in the iodination of certain chlorinated aromatic compounds like phenols, anisoles, and anilines. nih.gov For example, the iodination of 3,5-dichlorophenol (B58162) using Ag₂SO₄/I₂ preferentially yields the ortho-iodinated product (2,6-dichloro-4-iodophenol). nih.gov While not directly applied to 1,3-dichlorobenzene, this demonstrates that the choice of reagent can significantly influence the reaction's regiochemical outcome.

Catalytic methods, particularly those using transition metals like palladium, have emerged as powerful tools for the C-H functionalization of arenes. organic-chemistry.org Palladium-catalyzed C-H iodination allows for the direct introduction of an iodine atom onto an aromatic ring, often with high regioselectivity controlled by a directing group. organic-chemistry.org

The general mechanism involves the coordination of a palladium catalyst to a directing group on the substrate, followed by the cleavage of a nearby C-H bond to form a palladacycle intermediate. This intermediate then reacts with an iodine source, such as N-iodosuccinimide (NIS), to yield the iodinated product and regenerate the palladium catalyst.

Mechanistic Investigations of 1,3 Dichloro 2 Iodobenzene Reactivity

Electrochemical Reduction Mechanisms

The electrochemical reduction of 1,3-dichloro-2-iodobenzene has been a subject of detailed mechanistic analysis, primarily to distinguish between different electron transfer pathways. researchgate.net Voltammetric studies, coupled with theoretical models like the Marcus theory of heterogeneous outer sphere electron transfer, have provided significant insights into the process. researchgate.netresearchgate.net

Research indicates that the electrochemical reductive cleavage of the carbon-iodine bond in this compound proceeds through an initial stepwise electron transfer. researchgate.netnais.net.cn This mechanism involves the transfer of an electron to the molecule to form a transient radical anion intermediate, which then undergoes subsequent bond cleavage. researchgate.netresearchgate.net This process is governed by a quadratic activation-driving force relationship. researchgate.netnais.net.cn The existence of the radical anion of the related compound 5-bromo-1,3-dichloro-2-iodobenzene (B1365838) has been identified as a transient species, supporting the stepwise model. researchgate.net

A concerted mechanism, where electron transfer and bond cleavage occur in a single elementary step, is an alternative pathway for reductive cleavage reactions. researchgate.net However, for this compound, analysis of voltammetric data has been used to systematically distinguish between stepwise and concerted pathways, with evidence pointing towards the former. researchgate.netresearchgate.net The transition between stepwise and concerted mechanisms can be influenced by factors such as the solvent and the specific molecular structure. iscience.in While concerted pathways are known, the reduction of the C-I bond in this compound is best described as a stepwise process. researchgate.netresearchgate.net

The central event in the electrochemical reduction is the cleavage of the carbon-iodine bond. researchgate.net Upon formation of the transient radical anion in the stepwise mechanism, the C-I bond breaks, releasing an iodide ion and forming a 2,6-dichlorophenyl radical. The dynamics of this bond cleavage are intrinsically linked to the electron transfer kinetics. researchgate.net The study of iodoform (B1672029) (CHI₃) using techniques like femtosecond time-resolved X-ray liquidography has provided a general understanding of how C-I bond photolysis, radical formation, and recombination occur, illustrating the complexity of such bond-breaking events. nih.gov For this compound, the focus remains on the electrochemical initiation of this cleavage. researchgate.net

The reorganization energy is a critical parameter in Marcus theory that describes the energy cost of structural and solvent rearrangements necessary for electron transfer to occur. For the reduction of this compound, the reorganization energy has been determined through current function analysis of voltammetric data. researchgate.netresearchgate.net This experimental value was independently verified using convolution potential sweep voltammetry. researchgate.net The comparison of experimental reorganization energy with theoretical predictions for the related 5-bromo-1,3-dichloro-2-iodobenzene helped confirm the formation of a transient radical anion, thereby supporting the stepwise mechanism and providing insight into the activation barriers of the process. researchgate.net

| Compound | Observed Mechanism | Analytical Technique | Key Finding |

|---|---|---|---|

| This compound | Stepwise Dissociative Electron Transfer researchgate.netresearchgate.net | Cyclic & Convolution Voltammetry researchgate.net | Follows quadratic activation-driving force relationship. researchgate.net |

| 5-Bromo-1,3-dichloro-2-iodobenzene | Stepwise Dissociative Electron Transfer researchgate.net | Voltammetry & Marcus Theory Analysis researchgate.net | Revealed the existence of a transient radical anion. researchgate.net |

Nucleophilic Displacement and Protiodeiodination Studies

Beyond electrochemical reactions, this compound participates in nucleophilic displacement reactions, where the iodine atom is the target of attack.

Studies on the protiodeiodination (replacement of iodine with hydrogen) of polyhalogenoaryl iodides provide insight into the reactivity of this compound. When these compounds are treated with sodium methoxide (B1231860) in a butanone-methanol solvent mixture, deiodination occurs readily. rsc.org The deiodinating agent is identified as the butanone anion or its kinetic equivalent. rsc.org The kinetics of the reaction follow the rate law: d[I⁻]/dt = k₂[ArI][NaOMe]. rsc.org

Crucially, the position of other halogen substituents significantly influences the reaction rate. For polychloroiodobenzenes, halogen substituents accelerate the protiodeiodination process in the order of efficiency: ortho > meta > para . rsc.orgpsu.edu This suggests that the two ortho-chlorine atoms in this compound strongly activate the C-I bond towards nucleophilic attack.

| Substituent Position | Effect on Rate | Reference |

|---|---|---|

| ortho-Chloro | Strongest acceleration rsc.orgpsu.edu | Bolton & Sandall, 1977 rsc.org |

| meta-Chloro | Moderate acceleration rsc.orgpsu.edu | Bolton & Sandall, 1977 rsc.org |

| para-Chloro | Weakest acceleration rsc.orgpsu.edu | Bolton & Sandall, 1977 rsc.org |

Furthermore, this compound can undergo nucleophilic attack at the iodine atom to generate organometallic reagents. In a mechanochemical protocol using unactivated manganese metal, it reacts to form an arylmanganese nucleophile, which can then be trapped with various electrophiles. rsc.org This reaction proceeds with a 55% yield, demonstrating a synthetic application of nucleophilic displacement on the iodine atom of this substrate. rsc.org

Influence of Substituent Effects on Reactivity

The reactivity of this compound is fundamentally governed by the nature and position of its three halogen substituents on the benzene (B151609) ring. The differing properties of the chlorine and iodine atoms create a significant reactivity differential, which is crucial in dictating the compound's chemical behavior.

In radical-induced reactions, the weaker C-I bond is preferentially cleaved to initiate chemical transformations. For instance, in radical-induced deiodination reactions, electron transfer to the aryl iodide is a crucial step in a radical chain mechanism. rsc.org The reactivity in such processes is sensitive to the electronic effects of the substituents, with a study on substituted iodobenzenes showing a 1300-fold difference in reactivity between the most and least reactive compounds. rsc.org

This selective reactivity is also evident in organometallic cross-coupling reactions. For example, in Suzuki reactions, the C-I bond of this compound can be selectively coupled, leaving the C-Cl bonds intact. This highlights the practical application of the inherent reactivity differences imparted by the substituents. Similarly, the selective reaction of the iodide moiety with manganese metal further demonstrates the dominant reactivity of the C-I bond over the C-Cl bonds.

The two chlorine atoms, positioned at the 1 and 3 positions, exert a strong electron-withdrawing inductive effect on the aromatic ring. This effect deactivates the benzene ring towards electrophilic substitution but is also known to influence the rates of radical reactions. asianpubs.org While all halobenzenes are less reactive than benzene in electrophilic iodination, the deactivating effect follows the order F > Cl > Br > I, which is consistent with the electron-withdrawing nature of the halogens. asianpubs.org In the context of this compound, the cumulative inductive effect of the two chlorine atoms influences the electron density of the aromatic system and the stability of any charged or radical intermediates formed during a reaction.

Table 1: Comparison of Aryl-Halogen Bond Properties

| Bond Type (Ar-X) | Bond Dissociation Energy (kJ/mol) | Bond Length (Å) |

| Ar-Cl | ~400 | ~1.74 |

| Ar-I | ~270 | ~2.10 |

This table presents generalized, approximate values for illustrative purposes. Actual values can vary based on the specific molecular structure and computational method. researchgate.netucsb.edunih.govresearchgate.net

Radical Generation and Pathways

Formation of Aryl Radical Intermediates

The generation of an aryl radical from this compound predominantly involves the homolytic cleavage of the carbon-iodine bond, which is the weakest linkage in the molecule. A primary and well-studied method for achieving this is through electrochemical reduction. researchgate.net

Mechanistic analyses of the electrochemical reductive cleavage of the C-I bond in this compound and structurally similar compounds, like 5-bromo-1,3-dichloro-2-iodobenzene, have provided detailed insights into this process. researchgate.netresearchgate.netiscience.in The reaction proceeds via a single-electron transfer (SET) from the electrode to the molecule. This generates a transient radical anion intermediate.

Ar-I + e⁻ → [Ar-I]•⁻

This radical anion is generally unstable and rapidly undergoes dissociative electron transfer, where the weak C-I bond breaks to yield the 1,3-dichlorophenyl radical and an iodide anion. researchgate.net

[Ar-I]•⁻ → Ar• + I⁻ (where Ar• is the 1,3-dichlorophenyl radical)

The specifics of this process—whether it occurs in two distinct steps (a stepwise mechanism) or in a single, concerted event where electron transfer and bond cleavage are simultaneous—have been a subject of detailed investigation. researchgate.netiscience.in Voltammetric studies and analyses based on Marcus theory have been employed to distinguish between these mechanistic possibilities. researchgate.netiscience.in For 5-bromo-1,3-dichloro-2-iodobenzene, the comparison of experimental reorganization energy with theoretical predictions provided evidence for the existence of the transient radical anion, supporting a stepwise mechanism under certain conditions. researchgate.net The activation-driving force relationship for the reduction was found to be quadratic, a key characteristic analyzed using the Marcus-Hush model. researchgate.netiscience.in

Alternative methods for generating aryl radicals from aryl halides include photoredox catalysis, where a photosensitizer absorbs light and initiates an electron transfer, and reactions with strong reducing agents or metals. nih.gov On metal surfaces, for example, the energy barrier to create a surface-stabilized phenyl radical from iodobenzene (B50100) is significantly lower than from chlorobenzene, again highlighting the preferential cleavage of the C-I bond. nih.gov

Table 2: Mechanistic Findings from Electrochemical Reduction Studies

| Compound Studied | Analytical Technique | Key Mechanistic Finding | Reference |

| This compound | Voltammetric Current Function Analysis | Used to distinguish between stepwise and concerted reductive cleavage mechanisms. | researchgate.net |

| 5-Bromo-1,3-dichloro-2-iodobenzene | Cyclic & Convolution Voltammetry | Evidence for a transient radical anion intermediate was found, supporting a stepwise pathway. | researchgate.net |

| 5-Bromo-1,3-dichloro-2-iodobenzene | Marcus Theory Analysis | The reduction of the C-I bond follows a quadratic activation-driving force relationship. | researchgate.netistis.sh.cn |

| Aromatic Halides (General) | Hammett-Type Correlation | A linear kinetic relationship was formulated for the cleavage of radical anions of aromatic halides. | iscience.in |

Radical-Mediated Reaction Mechanisms

Once the 1,3-dichlorophenyl radical is generated, it serves as a highly reactive intermediate that can participate in a variety of reaction pathways. The specific outcome depends on the reaction conditions and the other species present in the system. Common pathways for aryl radicals include hydrogen atom abstraction, addition to multiple bonds, and participation in radical chain reactions. nih.govresearchgate.net

Hydrogen Atom Abstraction: In the absence of other suitable reaction partners, the 1,3-dichlorophenyl radical can abstract a hydrogen atom from a solvent molecule or other hydrogen donors. This is a common termination step or side reaction that results in the formation of 1,3-dichlorobenzene (B1664543).

Ar• + H-S → Ar-H + S• (where Ar• is the 1,3-dichlorophenyl radical and H-S is a hydrogen source)

Addition to Unsaturated Systems: The aryl radical can add to π-systems such as alkenes, alkynes, or other aromatic rings. This addition reaction forms a new carbon-centered radical, which can then undergo further reactions. For example, the photocatalytic 1,3-difluoroalkylcarboxylation of alkenes proceeds via the addition of radical species to the double bond. nih.govrsc.org A general mechanism involving an aryl radical (Ar•) and an alkene (CH₂=CHR) would proceed as follows:

Initiation: Formation of the 1,3-dichlorophenyl radical (Ar•) as described previously.

Propagation (Addition): The aryl radical adds to the alkene, forming a new alkyl radical intermediate. Ar• + CH₂=CHR → Ar-CH₂-C•HR

Propagation (Atom/Group Transfer): The resulting alkyl radical can then be trapped, for instance, by abstracting an atom or group from another molecule to yield the final product and regenerate a radical to continue a chain. In a hydroarylation reaction, this step would be a hydrogen atom transfer (HAT). Ar-CH₂-C•HR + H-S → Ar-CH₂-CH₂R + S•

Radical Chain Reactions: The 1,3-dichlorophenyl radical can participate in radical chain mechanisms. In the context of electrochemical reduction, the generated aryl radical could, in principle, accept another electron from the electrode to form an anion. Alternatively, in processes like the radical-induced deiodination by methoxide, the aryl radical abstracts a hydrogen from a donor, and the resulting radical propagates the chain by transferring an electron to a new molecule of the aryl iodide. rsc.org

The specific reaction of the 1,3-dichlorophenyl radical is highly dependent on kinetically controlled processes. For a reaction to be successful, the desired radical pathway (e.g., addition to an alkene) must be significantly faster than competing pathways like hydrogen abstraction or further reduction. nih.gov

Applications of 1,3 Dichloro 2 Iodobenzene in Advanced Organic Synthesis

Functionalization and Derivatization Strategies

Beyond cross-coupling, 1,3-dichloro-2-iodobenzene is a versatile starting material for various other chemical transformations.

This compound is a key precursor for synthesizing substituted terphenyl derivatives. researchgate.netbenthamdirect.comingentaconnect.com These molecules, which have a central benzene (B151609) ring linked to two other aromatic rings, are important in materials science. researchgate.netbenthamdirect.com A common method is a one-pot cascade reaction of an aryl Grignard reagent with this compound to form m-terphenyls. semanticscholar.org Another approach involves a "double benzyne" reaction to produce hexa-tert-butylterphenyl derivatives. mit.edu

The reactivity of the C-I bond in this compound facilitates the introduction of various functional groups.

Iodonium Salt Formation: this compound can be oxidized to form diaryliodonium salts. ontosight.ai These hypervalent iodine compounds are effective electrophilic arylating agents. beilstein-journals.orgorganic-chemistry.orgresearchgate.net

Grignard and Organolithium Reagents: Metal-halogen exchange can convert the C-I bond into a more reactive carbon-metal bond. For example, treatment with magnesium can form a Grignard reagent, and reaction with organolithium reagents can generate the corresponding organolithium species. These can then react with various electrophiles.

Direct Functionalization: The iodine atom can be directly replaced by other functional groups through base-promoted iodine migration followed by permutation and reaction with an electrophile. epfl.ch

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aryl-1,3-dichlorobenzene |

| 2-Alkynyl-1,3-dichlorobenzene |

| Terphenyl |

| Diaryliodonium salts |

| Grignard reagent |

| Organolithium reagents |

| Palladium |

| Copper(I) |

| Magnesium |

| Alkenes |

| Amines |

| Arylboronic acids |

| Organotin reagents |

Utility as a Precursor for Complex Molecular Architectures

The unique substitution pattern of this compound, featuring three halogen atoms with differing reactivity, makes it an ideal starting material for the synthesis of complex and sterically demanding molecules. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds, allowing for selective functionalization at the 2-position.

This selective reactivity is leveraged in the construction of triptycene-based systems. mdpi.comnih.gov Triptycenes are rigid, propeller-shaped molecules with a three-dimensional structure that provides a large internal free volume, making them valuable in materials science and host-guest chemistry. mdpi.comnih.gov For instance, this compound can be used in "double benzyne" reactions. In one example, its reaction with 2,4,6-t-Bu₃C₆H₂MgBr, followed by the addition of iodine, yields the highly hindered terphenyl derivative, 2,6-(2,4,6-t-Bu₃C₆H₂)₂C₆H₃I. acs.org This terphenyl can then be converted into a variety of functionalized ligands. acs.org

Furthermore, this compound is a key precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of biaryl compounds by coupling the iodobenzene (B50100) derivative with various arylboronic acids. acs.orgresearchgate.net These biaryl structures are fundamental components of more complex molecules, including certain polychlorinated biphenyls (PCBs) used in research. acs.orgresearchgate.net The ability to selectively react the iodo group while leaving the chloro groups intact allows for subsequent transformations, providing a pathway to highly functionalized polycyclic aromatic compounds. mdpi.com

The compound also serves as a foundational block for other complex architectures, such as hexabenzocoronene derivatives, which are large, disc-like polycyclic aromatic hydrocarbons studied for their electronic properties. The sequential and controlled reaction at the different halogen sites is a powerful strategy for building molecular complexity step-by-step. mdpi.comcymitquimica.com

Role in Organometallic Chemistry

The reactivity of this compound with metals and organometallic compounds is central to its synthetic utility. The differential reactivity of its halogen atoms dictates its role as a precursor to specific organometallic reagents and its behavior in metal-mediated transformations.

Precursor in Organometallic Reagent Preparation

This compound is an excellent substrate for the preparation of a variety of organometallic reagents through metal-halogen exchange or direct metal insertion. The significantly lower bond energy of the C–I bond compared to the C–Cl bond allows for highly selective reactions.

Organolithium Reagents: Treatment with alkyllithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid and selective lithium-halogen exchange at the iodine position. mdpi.comharvard.edu This generates 2,6-dichlorophenyllithium, a versatile intermediate that can be trapped with various electrophiles. This selectivity is crucial as it preserves the chloro substituents for potential subsequent reactions. mdpi.com

Grignard Reagents: The compound readily reacts with magnesium metal in an ether solvent to form the corresponding Grignard reagent, 2,6-dichlorophenylmagnesium iodide. thermofisher.comchemguide.co.uk This reaction involves the direct insertion of magnesium into the carbon-iodine bond. chemguide.co.uk The resulting Grignard reagent is a powerful nucleophile used to form new carbon-carbon bonds. acs.orgchemguide.co.uk

Organomanganese Reagents: In a mechanochemical process using a ball mill, this compound can react with unactivated manganese metal to generate an arylmanganese nucleophile. rsc.org This method avoids the need for pre-activated metals and provides a direct route to these useful reagents, which can then react in one-pot procedures with various electrophiles to yield products like substituted amides. rsc.org

The table below summarizes the preparation of different organometallic reagents from this compound.

| Organometallic Reagent | Preparation Method | Reagents | Key Feature |

| Organolithium | Halogen-Lithium Exchange | n-BuLi or t-BuLi | Highly selective for the C-I bond at low temperatures. mdpi.comharvard.edu |

| Grignard Reagent | Metal Insertion | Mg metal in ether | Forms 2,6-dichlorophenylmagnesium iodide. acs.orgchemguide.co.uk |

| Organomanganese | Mechanochemical Metalation | Mn metal (ball milling) | Selective reaction at the C-I bond to form an arylmanganese nucleophile. rsc.org |

Reactivity with Metal Centers

The interaction of this compound with various metal centers, particularly transition metals, is fundamental to its application in cross-coupling catalysis. The reactivity is dominated by the facile oxidative addition of the carbon-iodine bond to a low-valent metal complex.

In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the C–I bond of this compound to a Pd(0) species. This forms an arylpalladium(II) intermediate, which, after transmetalation with a boronic acid and subsequent reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst. acs.orgresearchgate.net This selective activation of the C-I bond is a cornerstone of its utility in modern organic synthesis.

Similarly, in nickel-catalyzed cross-coupling reactions, the C-I bond shows high reactivity. oup.com The compound can react with Grignard reagents in the presence of a nickel-phosphine catalyst to generate cross-coupled products. oup.com The "double benzyne" reaction provides another example of its reactivity, where reaction with a Grignard reagent is thought to proceed through an aryne intermediate formed after initial metal-halogen exchange. acs.org

The selective reactivity of this compound is further highlighted in the formation of arylmanganese reagents, where the iodide moiety selectively reacts with manganese metal, leaving the two chlorine atoms untouched. rsc.org This allows for the formation of a specific organometallic intermediate that can be used in subsequent synthetic steps. rsc.org

The table below details the reactivity of this compound in various metal-catalyzed reactions.

| Reaction Type | Metal Catalyst/Reagent | Reactive Site | Product Type |

| Suzuki-Miyaura Coupling | Palladium(0) complexes | C-I bond | Biaryls. acs.orgresearchgate.net |

| Nickel-Catalyzed Coupling | Nickel-phosphine complexes | C-I bond | Cross-coupled products. oup.com |

| "Double Benzyne" Reaction | Magnesium (from Grignard) | C-Cl and C-I bonds | Sterically hindered terphenyls. acs.org |

| Arylmanganese Formation | Manganese metal | C-I bond | Arylmanganese reagents. rsc.org |

Computational and Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic Techniques for Reaction Monitoring and Product Analysis

Spectroscopic methods are indispensable for the real-time monitoring of reactions and the conclusive identification of products. For a substrate like 1,3-dichloro-2-iodobenzene, Nuclear Magnetic Resonance (NMR) and voltammetry are particularly powerful.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds and for monitoring the progress of chemical reactions. In the context of this compound, ¹H and ¹³C NMR are used to confirm its identity and purity and to follow its conversion into products.

Reaction monitoring by NMR involves acquiring spectra at regular intervals throughout a reaction. jhu.edu This allows for the observation of the disappearance of reactant signals and the simultaneous appearance of product signals. By integrating the signals, the relative concentrations of reactants, intermediates, and products can be quantified over time, providing detailed kinetic data. For instance, in a reaction where this compound is consumed, the characteristic peaks corresponding to its aromatic protons would decrease in intensity, while new peaks corresponding to the product would emerge and grow.

While specific kinetic studies on this compound using NMR are not extensively documented in the literature, the table below provides reference chemical shift data that would be essential for such an analysis.

Table 1: Reference NMR Data for Halogenated Benzene (B151609) Isomers Note: Direct, experimentally verified NMR data for this compound is not readily available in public databases. The following table includes data for closely related isomers, which serves as a reference for the expected chemical shift regions.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|---|

| 1,2-Dichloro-3-iodobenzene | ¹H | Not Specified | Specific peak data not provided, but spectrum available. | chemicalbook.comnih.gov |

| 1,2-Dichloro-3-iodobenzene | ¹³C | Not Specified | Specific peak data not provided, but spectrum available. | nih.gov |

| 1,3-Dichloro-4-iodobenzene | ¹H | Not Specified | Specific peak data not provided, but spectrum available. | chemicalbook.com |

| 1,4-Dichloro-2-iodobenzene | ¹³C | Not Specified | Specific peak data not provided, but spectrum available. | chemicalbook.com |

Voltammetric Data Analysis

Voltammetric techniques, particularly cyclic voltammetry (CV), are used to study the electrochemical properties of molecules like this compound. wikipedia.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about redox processes. For aryl halides, CV is primarily used to investigate their reduction, which typically involves an initial electron transfer followed by the cleavage of the carbon-halogen bond. acs.org

The general mechanism for the electrochemical reduction of an aryl halide (Ar-X) proceeds as follows:

Electron Transfer: The aryl halide accepts an electron to form a radical anion (Ar-X•⁻).

Bond Cleavage: The radical anion undergoes rapid dissociation, cleaving the carbon-halogen bond to form an aryl radical (Ar•) and a halide anion (X⁻).

Further Reduction: The aryl radical can then be further reduced at the electrode surface to form an aryl anion (Ar⁻).

Cyclic voltammetry can reveal the potentials at which these steps occur and provide insights into the stability of the radical anion intermediate. researchgate.net The scan rate dependence of the voltammetric peaks can help distinguish between reversible electron transfers and processes coupled to chemical reactions, such as bond cleavage. nih.gov Although specific voltammetric data for this compound is not prominently published, analysis of related aryl halides suggests that the reduction would be an irreversible process due to the rapid cleavage of the C-I bond following electron transfer. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens for examining molecular structures, properties, and reaction pathways that may be difficult or impossible to observe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It is widely employed to calculate properties such as molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, and electrostatic potential. For this compound, DFT calculations can predict how the electron-withdrawing nature of the chlorine and iodine atoms affects the reactivity of the benzene ring. These calculations are crucial for understanding the regioselectivity of nucleophilic substitution reactions or the formation of organometallic reagents. While specific DFT studies focused solely on this compound are scarce, DFT is a standard method used in broader computational studies of reaction mechanisms involving such halogenated aromatics. researchgate.net

Molecular Modeling of Reactive Intermediates

This compound is a potential precursor for the highly reactive intermediate 3,5-dichlorobenzyne. This aryne can be generated via treatment with a strong base, which promotes elimination of HI. Molecular modeling, particularly using DFT, is essential for understanding the structure and reactivity of such transient species.

Computational studies on substituted benzynes have shown that the geometry of the aryne triple bond is distorted from linearity, and the substituents significantly influence the electron distribution. escholarship.orgnih.gov DFT calculations can model the structure of 3,5-dichlorobenzyne, predicting bond lengths, bond angles, and the LUMO distribution. This information is critical for predicting the regioselectivity of its subsequent reactions, such as nucleophilic attack or cycloadditions. For instance, modeling can determine which of the two carbons of the aryne triple bond is more electrophilic and thus more susceptible to attack by a nucleophile. nih.gov

Table 2: Representative Data from DFT Modeling of Substituted Benzynes This table illustrates the type of data obtained from DFT calculations on aryne intermediates, which is applicable to the 3,5-dichlorobenzyne that can be formed from this compound.

| Calculated Property | Significance | Reference Study Type |

|---|---|---|

| Aryne C≡C bond length | Indicates the degree of triple bond character. | escholarship.orgnih.gov |

| Internal bond angles at aryne carbons | Predicts the site of nucleophilic attack; greater distortion often correlates with higher reactivity at that site. | nih.gov |

| LUMO energy and distribution | Identifies the most electrophilic sites on the aryne. | researchgate.net |

| Relative energies of regioisomeric products | Predicts the thermodynamic outcome of cycloaddition or nucleophilic addition reactions. | escholarship.org |

Application of Marcus Theory in Electron Transfer

The initial step in the reduction of this compound is a single-electron transfer. Marcus theory provides a theoretical framework for understanding the rates of such electron transfer reactions. wikipedia.org The theory relates the rate constant of electron transfer (k_et) to two key parameters: the Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). acs.org

Gibbs Free Energy (ΔG°): This is the thermodynamic driving force for the reaction. For the reduction of an aryl halide, it depends on the reduction potential of the molecule and the electron donor.

Reorganization Energy (λ): This is the energy required to distort the reactants and the surrounding solvent molecules from their equilibrium geometries to the geometry of the transition state, without the electron actually being transferred. libretexts.org It has two components: an inner-sphere contribution from changes in bond lengths and angles within the molecule, and an outer-sphere contribution from the reorientation of solvent molecules. rsc.org

The Marcus equation predicts a parabolic relationship between the logarithm of the rate constant and the driving force. This means that as the reaction becomes more exothermic, the rate initially increases, but can then enter an "inverted region" where the rate surprisingly decreases with increasing driving force. rsc.org

In the context of this compound, Marcus theory can be used to model the kinetics of the initial electron transfer from an electrode or a chemical reductant. nih.gov By analyzing the kinetics, it is possible to estimate the reorganization energy associated with the formation of the this compound radical anion. This provides fundamental insight into the structural and solvation changes that accompany the reduction process.

Table 3: Key Parameters in Marcus Theory for Electron Transfer

| Parameter | Symbol | Description in the Context of this compound Reduction |

|---|---|---|

| Rate Constant | k_et | The rate of electron transfer to form the radical anion [C₆H₃Cl₂I]•⁻. |

| Gibbs Free Energy | ΔG° | The thermodynamic driving force for the reduction of the molecule. |

| Reorganization Energy | λ | The energy cost to change the geometry of the C₆H₃Cl₂I molecule and reorient the solvent upon electron acceptance. |

| Electronic Coupling | H_AB | A measure of the electronic interaction between the electron donor and this compound at the transition state. wikipedia.org |

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Methodologies Utilizing 1,3-Dichloro-2-iodobenzene

A significant thrust in modern chemistry is the development of environmentally benign and efficient synthetic methods. Research into hypervalent iodine compounds, for which this compound can be a precursor, is exploring sustainable oxidation techniques. One such approach involves the use of hydrogen peroxide as a terminal oxidant, which, when combined with acetic anhydride (B1165640), generates peracetic acid in situ for the oxidation of iodoarenes. nsf.gov This method avoids the need for handling highly concentrated and hazardous peracetic acid solutions directly. nsf.gov

Another promising green approach is the electrochemical synthesis of these valuable reagents. nsf.gov Anodic oxidation of iodoarenes represents a conceptually attractive and sustainable method for generating hypervalent iodine compounds, minimizing the use of chemical oxidants and the waste they produce. nsf.gov Furthermore, the development of protocols for the in-situ generation of reactive species from precursors like iodobenzene (B50100) dichloride (a derivative of iodobenzene) points toward more atom-economical and efficient processes. researchgate.net These sustainable methodologies are crucial for reducing the environmental footprint of chemical synthesis.

Advanced Materials Science Applications as Building Blocks

This compound is recognized as a key building block in the synthesis of complex, structurally sophisticated molecules relevant to materials science. cymitquimica.comtcichemicals.com Its utility stems from its ability to undergo selective cross-coupling reactions, allowing for the construction of larger, functional architectures.

Research has shown that this compound can serve as a starting material in the multi-step synthesis of unique molecular structures such as "cupped oxacyclophanes," "cuppedophanes," and "cappedophanes". sigmaaldrich.com These molecules, with their defined cavities and shapes, are of interest for their potential applications in host-guest chemistry, molecular recognition, and the development of novel sensors. The compound is also used to create m-terphenyls, which are foundational structures for various functional materials. sigmaaldrich.com In another application, it is coupled with 1,1′-diaminoferrocene using a palladium catalyst to form substituted diamide (B1670390) ligands. sigmaaldrich.com Such ligands are critical in coordination chemistry and can be used to develop new catalysts or materials with specific electronic or magnetic properties.

Intermediates in Medicinal Chemistry and Pharmaceutical Synthesis

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. cymitquimica.com A prominent example of its application is in the synthesis of non-natural amino acids, which are crucial components for developing novel peptide-based drugs and other therapeutics.

Detailed research has demonstrated the use of this compound in palladium-catalyzed Suzuki coupling reactions to create 4-aryl phenylalanines. acs.org In a specific application, it was successfully coupled with 4-borono-L-phenylalanine under microwave irradiation. acs.org This reaction provides a direct and efficient route to complex phenylalanine derivatives that are otherwise difficult to access. The study highlighted the effectiveness of specific catalysts and conditions for this transformation.

Table 1: Suzuki Coupling Reaction of 4-borono-phenylalanine with Aryl Halides

| Aryl Halide | Catalyst (5 mol %) | Temperature (°C) | Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2-iodobenzene | Pd(PPh3)2Cl2 | 150 | 5 | 99 | acs.org |

| 1-Fluoro-2-iodobenzene | Pd(dppf)2Cl2 | 150 | 5 | >90 | acs.org |

| 1-Fluoro-2-iodobenzene | Pd2(dba)3 | 150 | 5 | >90 | acs.org |

| This compound | (Not specified, similar results to dichloro phenyl product 3d) | (Not specified) | (Not specified) | (Not specified, "gave similar results") | acs.org |

Data adapted from a study on the direct synthesis of unprotected 4-aryl phenylalanines. acs.org The study confirmed that this compound provided results similar to other dichloro-substituted products.

Exploration of Novel Reactivity Patterns

The distinct arrangement of halogens in this compound invites the exploration of new and selective chemical transformations. The significant difference in the reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds allows for sequential and site-selective functionalization.

One area of investigation is its behavior under electrochemical conditions. Studies on the related compound 5-bromo-1,3-dichloro-2-iodobenzene (B1365838) have analyzed the electrochemical reductive cleavage of the carbon-halogen bonds. researchgate.net This research employs the Marcus theory of heterogeneous outer sphere electron transfer to understand the mechanism and determine the standard potentials for the reduction of each carbon-halogen bond, revealing the nuanced differences in their reactivity. researchgate.net Furthermore, its participation in palladium-catalyzed reactions, such as the Suzuki coupling and coupling with diaminoferrocene, demonstrates its utility in forming carbon-carbon and carbon-nitrogen bonds, respectively. sigmaaldrich.comacs.org The development of microwave-assisted protocols for these couplings represents an exploration into its reactivity under non-classical heating conditions, often leading to faster reactions and higher yields. acs.org

Environmental Chemical Research on Degradation Pathways

Understanding the environmental fate of halogenated aromatic compounds is crucial due to their potential persistence and toxicity. Research into the degradation of dichlorobenzenes provides insight into the likely environmental pathways for this compound.

Microbial degradation is a key process for the natural attenuation of these compounds. A bacterial strain, tentatively identified as an Alcaligenes species, has been shown to use 1,3-dichlorobenzene (B1664543) as its sole source of carbon and energy. nih.gov The metabolic pathway involves an initial dioxygenase attack, followed by catechol formation and subsequent ring cleavage. nih.gov

Table 2: Microbial Degradation Pathway of 1,3-Dichlorobenzene

| Step | Metabolite | Enzymatic Action | Reference |

|---|---|---|---|

| 1 | 1,3-Dichlorobenzene | Initial Metabolism | nih.gov |

| 2 | 3,5-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene | Dioxygenase | nih.gov |

| 3 | 3,5-Dichlorocatechol | Dehydrogenase | nih.gov |

| 4 | 2,4-Dichloromuconate | Ring Cleavage | nih.gov |

This pathway for 1,3-dichlorobenzene suggests a plausible route for the biodegradation of the dichlorinated ring of this compound, likely following an initial deiodination step.

In addition to microbial action, photolytic degradation can occur. The irradiation of 1,3-dichlorobenzene with sunlight has been shown to yield trichlorobiphenyl. lookchem.com Reactions with atmospheric radicals, such as OH, are anticipated to produce chlorinated phenols and products from ring cleavage. lookchem.com The rate of these degradation processes in natural environments like sediments is influenced by factors such as sorption to organic carbon. oup.com

常见问题

Q. How can 1,3-dichloro-2-iodobenzene be synthesized with high regioselectivity?

Methodological Answer: Regioselective synthesis typically involves halogen-directed iodination or sequential halogenation. For example, chlorination of iodobenzene derivatives can exploit steric and electronic effects to direct substituents to the 1,3-positions. A validated approach involves using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C) to minimize side reactions . Purification via recrystallization or column chromatography (using silica gel and hexane/ethyl acetate eluent) ensures product integrity .

Q. What are the recommended methods for purifying this compound?

Methodological Answer: High-purity isolation can be achieved using fractional crystallization (ethanol/water solvent system) or silica gel column chromatography (gradient elution with nonpolar solvents). For trace contaminants like residual halides, activated charcoal treatment or distillation under reduced pressure (50–60°C, 10 mmHg) is effective .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR : <sup>1</sup>H NMR (CDCl3) shows aromatic protons as a doublet (δ 7.3–7.5 ppm) and a singlet (δ 7.6 ppm). <sup>13</sup>C NMR confirms substitution patterns via deshielding effects.

- Mass Spectrometry : EI-MS typically displays a molecular ion peak at m/z 288 (M<sup>+</sup>) with fragmentation patterns indicative of Cl and I loss.

- IR : Stretching frequencies for C-I (500–600 cm<sup>−1</sup>) and C-Cl (700–800 cm<sup>−1</sup>) bonds confirm functional groups .

Advanced Research Questions

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine substituent facilitates Suzuki-Miyaura couplings. Use Pd(PPh3)4 (2 mol%) in DMF/H2O at 80°C with aryl boronic acids. Chlorine groups remain inert under these conditions, enabling selective bond formation. Computational studies (DFT) predict activation barriers for competing pathways .

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-I (∼55 kcal/mol) and C-Cl (∼85 kcal/mol) to estimate degradation rates. QSAR models correlate logP (2.8) with bioaccumulation potential. Molecular dynamics simulations assess hydrolysis pathways in aquatic systems .

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in melting points or NMR shifts often arise from solvent polarity or impurities. Replicate experiments under standardized conditions (e.g., DMSO-d6 vs. CDCl3). Cross-validate with X-ray crystallography (if crystalline) or high-resolution MS .

Q. What are the implications of this compound’s structural analogs in environmental toxicology?

Methodological Answer: Compare its degradation byproducts (e.g., iodinated dioxins) with trichlorobenzene toxicological profiles. Use EPA ProQuest search strategies to identify bioaccumulation studies and prioritize in vitro assays (e.g., zebrafish embryo toxicity) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Q. How does steric hindrance influence its utility in supramolecular chemistry?

Methodological Answer: The 1,3-dichloro groups create a rigid, planar structure for host-guest interactions. X-ray diffraction of cocrystals with crown ethers reveals halogen bonding (I···O distances ∼2.8 Å). Thermodynamic studies (ITC) quantify binding affinities in nonpolar solvents .

Q. What experimental conditions stabilize this compound during long-term storage?

Methodological Answer: Degradation occurs via light-induced C-I bond cleavage. Stabilize with antioxidants (BHT, 0.1% w/w) in argon-filled vials. Monitor purity quarterly via GC-MS; repurify if iodobenzene byproducts exceed 2% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。